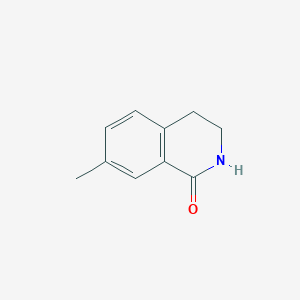

7-Methyl-3,4-dihydro-2H-isoquinolin-1-one

Description

Significance of the Isoquinoline (B145761) Core in Medicinal Chemistry and Natural Products

The isoquinoline nucleus, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast number of biologically active molecules. chemimpex.comresearchgate.netnih.gov This structural motif is not only a synthetic creation but is also abundantly found in nature, forming the backbone of numerous alkaloids. chemicalbook.comsigmaaldrich.comresearchgate.net Isoquinoline alkaloids, which are primarily found in plant families such as Papaveraceae, Berberidaceae, and Menispermaceae, represent one of the largest groups of alkaloids, with approximately 2500 known compounds. chemicalbook.com

The therapeutic importance of the isoquinoline core is well-documented, with derivatives exhibiting a wide spectrum of pharmacological activities. chemimpex.combrieflands.com These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective properties. researchgate.netharvard.edu The versatility of the isoquinoline scaffold has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. researchgate.netbrieflands.com

Prominent examples of isoquinoline-based natural products that have been developed into revolutionary drugs include morphine, an analgesic; codeine, an antitussive; and berberine, which possesses antibacterial properties. sigmaaldrich.com The structural diversity and therapeutic relevance of isoquinolines continue to inspire synthetic and medicinal chemists to explore new derivatives and their potential applications. researchgate.net

The 3,4-Dihydro-2H-isoquinolin-1-one Motif as a Privileged Structure in Drug Discovery

Within the broader family of isoquinolines, the 3,4-dihydro-2H-isoquinolin-1-one motif has emerged as a particularly valuable scaffold in drug discovery. nih.govrsc.org This assertion is supported by its prevalence in numerous natural products with diverse biological activities. nih.gov The inherent structural features of this motif provide a versatile platform for the synthesis of a wide array of derivatives.

The "privileged" nature of the 3,4-dihydro-2H-isoquinolin-1-one scaffold is underscored by its successful application in the development of compounds targeting various diseases. researchgate.net For instance, derivatives of this scaffold have been investigated as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target for the treatment of non-Hodgkin's lymphoma. researchgate.net Furthermore, this motif has been utilized in the creation of agents with antioomycete activity, demonstrating its potential in agricultural applications for plant disease management. nih.govrsc.org The synthetic accessibility of the 3,4-dihydro-2H-isoquinolin-1-one core, often through methods like the Castagnoli–Cushman reaction, further enhances its appeal to medicinal chemists. nih.govrsc.org

Research Context of 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one within Isoquinolinone Chemistry

This compound is a specific derivative of the aforementioned privileged scaffold and serves as a key intermediate in various research and development endeavors. chemimpex.com Its utility is particularly noted in pharmaceutical development, where it acts as a crucial building block for the synthesis of more complex molecules, especially those aimed at treating neurological disorders. chemimpex.com The presence of the methyl group at the 7-position can influence the compound's electronic properties and steric interactions, potentially fine-tuning its biological activity and metabolic stability.

In the broader context of isoquinolinone chemistry, research on substituted derivatives is extensive. For example, studies on various substituted isoquinolinones have explored their potential as melatoninergic ligands, with the position of substitution significantly impacting their affinity and selectivity for melatonin (B1676174) receptors. researchgate.netresearchgate.net While these studies may not directly involve the 7-methyl derivative, they highlight the importance of substitution patterns on the isoquinolinone core in modulating biological activity.

The synthesis of substituted 3,4-dihydroisoquinolines is a well-explored area, with methods like the Bischler-Napieralski and Pictet-Spengler reactions being commonly employed. organic-chemistry.org The preparation of 7-methylquinoline, a related precursor, has also been described, indicating the synthetic feasibility of accessing such substituted scaffolds. chemicalbook.combrieflands.com Although specific, in-depth research publications focusing solely on the biological activities of this compound are not abundant in the public domain, its role as a versatile intermediate in organic synthesis and its potential in neuropharmacology and anti-cancer research is recognized. chemimpex.com

Below is a table summarizing the key properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 7-methyl-3,4-dihydro-1(2H)-isoquinolinone | sigmaaldrich.com |

| CAS Number | 371756-25-1 | sigmaaldrich.com |

| Molecular Weight | 161.2 g/mol | sigmaaldrich.com |

| Molecular Formula | C10H11NO | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Storage | Sealed in dry, 2-8°C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWNQPALSDVRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573461 | |

| Record name | 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371756-25-1 | |

| Record name | 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methyl 3,4 Dihydro 2h Isoquinolin 1 One and Its Derivatives

Established Synthetic Pathways for 3,4-Dihydro-2H-isoquinolin-1-ones

A number of classical and modern synthetic strategies have been effectively employed to construct the 3,4-dihydro-2H-isoquinolin-1-one core. These methods often involve intramolecular cyclization reactions, rearrangements, and multicomponent reactions. researchgate.netkthmcollege.ac.in

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of 3,4-dihydro-2H-isoquinolin-1-ones. This strategy involves the formation of the lactam ring by cyclizing a suitably substituted aromatic precursor. Various functional groups can be utilized to facilitate this ring closure. researchgate.netkthmcollege.ac.in

Carbamate, Urea, and Thiourea (B124793) Cyclization: The intramolecular cyclization of carbamates, ureas, and thioureas represents a viable route to the dihydroisoquinolinone core. researchgate.netkthmcollege.ac.in These reactions typically proceed through the activation of a C-H bond on the aromatic ring, followed by nucleophilic attack of the nitrogen atom of the carbamate, urea, or thiourea moiety.

Isocyanate Cyclization: The in-situ generation of an isocyanate from a carboxylic acid precursor, followed by intramolecular cyclization, is a powerful method for forming the dihydroisoquinolinone ring system. researchgate.netnih.gov This approach often involves a Curtius rearrangement of an acyl azide. researchgate.net

Azidoamide Cyclization: The reductive cyclization of an azidoamide can be achieved under Staudinger conditions or using reagents like tributyltin hydride to furnish the desired 3,4-dihydro-2H-isoquinolin-1-one. kthmcollege.ac.in Another approach involves the 1,3-dipolar cycloaddition of azides onto alkenes, followed by a 6π-electrocyclization of the resulting N-H imine intermediates. organic-chemistry.org Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides also provides a route to isoquinoline (B145761) derivatives. nih.gov

Carbonylation, Carbomylation, and Carbonyl Insertion Reactions

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of 3,4-dihydro-2H-isoquinolin-1-ones through the insertion of a carbonyl group. kthmcollege.ac.innih.gov

Carbonylation: The direct carbonylation of arylethylamines using a palladium(II) catalyst in a carbon monoxide atmosphere offers a phosphine-ligand-free method to produce dihydroisoquinolinones. kthmcollege.ac.in

Carbomylation: Intramolecular carbamoylation of aryl halides provides a route to the lactam ring. kthmcollege.ac.in This can be achieved using palladium catalysts with aminopentacarbonyltungsten complexes or molybdenum hexacarbonyl, the latter offering the advantage of not requiring carbon monoxide gas. kthmcollege.ac.in

Castagnoli–Cushman Reaction and its Variants

The Castagnoli–Cushman reaction (CCR) is a highly effective multicomponent reaction for synthesizing a variety of lactams, including 3,4-dihydro-2H-isoquinolin-1-ones. nih.govmdpi.comrsc.org This reaction typically involves the condensation of a cyclic anhydride (B1165640), an imine, and a source of ammonia (B1221849) or an amine. nih.govtandfonline.com

The reaction of homophthalic anhydride with imines is a frequently used variant to produce isoquinolones. mdpi.comresearchgate.net The reaction can be performed as a three-component reaction, for instance, using homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate (B1210297) to yield 2-unsubstituted isoquinol-1-ones. nih.govtandfonline.com Mechanistic studies have been crucial in understanding the reaction pathways and developing stereoselective methods. acs.org The scope of the CCR has been expanded to include various cyclic imines and anhydrides, leading to the formation of complex polycyclic systems. nih.govbeilstein-journals.org

A notable application is the synthesis of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli–Cushman reaction to screen for antioomycete agents. rsc.orgrsc.org

Schmidt Rearrangement in Isoquinolinone Synthesis

The Schmidt rearrangement provides a viable, albeit sometimes low-yielding, pathway to 3,4-dihydro-2H-isoquinolin-1-ones from readily available indanone precursors. researchgate.netresearchgate.net This acid-catalyzed reaction involves the treatment of a ketone with hydrazoic acid, leading to a rearrangement that inserts a nitrogen atom into the ring, thus forming the lactam. chemistry-reaction.comorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a protonated azido (B1232118) ketone intermediate, which then undergoes rearrangement with the migration of an alkyl or aryl group. wikipedia.org While effective for certain substrates, the yields can be modest, and alternative methods may be preferred for large-scale synthesis. researchgate.net

Curtius Rearrangement for Dihydroisoquinolinone Formation

The Curtius rearrangement is a highly versatile and efficient method for the synthesis of 3,4-dihydro-2H-isoquinolin-1-ones, particularly for large-scale preparations. researchgate.netwikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate. wikipedia.orgorganic-chemistry.orgillinoisstate.edu The isocyanate can then undergo intramolecular cyclization to yield the desired dihydroisoquinolinone. researchgate.netresearchgate.net

Metal-Catalyzed Synthetic Protocols

In recent years, metal-catalyzed reactions, particularly those involving C-H activation, have become increasingly important for the synthesis of 3,4-dihydro-2H-isoquinolin-1-ones. researchgate.netkthmcollege.ac.in These methods offer high efficiency and regioselectivity.

Rhodium(III)-catalyzed systems have been established to access 3,4-dihydroisoquinolin-1-ones through the coupling of N-methoxybenzamides with partners like 2-methylidenetrimethylene carbonate under mild conditions. nih.gov This tandem C-H allylation/N-alkylation annulation demonstrates broad substrate scope and high functional group compatibility. nih.gov Rhodium(III) catalysts are also effective in the amidation of aryl C-H bonds with isocyanates. nih.gov

Palladium-catalyzed intramolecular cyclization of 2-alkylbenzaldoximes is another effective method for constructing the dihydroisoquinoline N-oxide framework, which can be a precursor to the target lactams. researchgate.net Furthermore, cobalt(III)-complexes with chiral cyclopentadienyl (B1206354) ligands enable the asymmetric synthesis of dihydroisoquinolinones from N-chlorobenzamides and various alkenes with excellent enantioselectivity. organic-chemistry.org

C-H Activation Strategies with Directing Groups

The direct functionalization of otherwise inert C-H bonds represents a highly atom-economical and efficient strategy in modern organic synthesis. In the context of synthesizing 3,4-dihydroisoquinolin-1-one derivatives, the use of directing groups to guide a metal catalyst to a specific C-H bond for activation and subsequent annulation is a well-established and powerful approach. thieme-connect.comrsc.org

One prominent example involves the use of an 8-aminoquinoline (B160924) moiety as a bidentate directing group attached to the amide nitrogen of an aromatic substrate. nih.gov This strategy has been successfully employed in rhodium-catalyzed reactions. For instance, the alkylation of C-H bonds in aromatic amides bearing this directing group with N-vinylphthalimide serves as a key step. The N-vinylphthalimide acts as a 2-aminoethylating reagent. Following the directed C-H alkylation, the resulting product can be transformed into the desired 3,4-dihydroisoquinolin-1-one derivatives in a one-pot process. nih.gov Deuterium-labeling experiments in these studies suggest that the reaction proceeds via a carbene mechanism. nih.gov

Similarly, the pyridinylisopropylamine (PIP) group has been used as an effective directing group in palladium-catalyzed reactions to synthesize functionalized β-lactams, showcasing the versatility of directing group strategies in lactam synthesis. thieme-connect.com These methods, which often feature high reactivity and the ability to control chemoselectivity, underscore the power of directing groups in the construction of complex heterocyclic molecules from simple precursors. thieme-connect.comnsf.gov

Rhodium-Catalyzed Annulation Reactions (e.g., C-H alkylation, N-alkylation)

Rhodium catalysis has emerged as a particularly effective tool for the synthesis of 3,4-dihydroisoquinolin-1-ones through annulation reactions. These methods often proceed under mild conditions with high functional group tolerance.

A notable advancement is the rhodium(III)-catalyzed tandem C-H allylation/N-alkylation annulation. nih.govacs.org In this process, an N-methoxybenzamide, such as N-methoxy-3-methylbenzamide, is coupled with 2-methylidenetrimethylene carbonate. The reaction proceeds smoothly in a one-pot fashion to yield the corresponding 3,4-dihydroisoquinolin-1-one. nih.gov For the synthesis of the target molecule, 7-methyl-3,4-dihydro-2H-isoquinolin-1-one, this protocol demonstrates high efficiency. Mechanistic studies indicate that the rhodium(III) catalyst is crucial for both the initial C-H allylation and the subsequent N-alkylation cyclization steps. nih.gov This one-pot synthesis is notable for its mild conditions and broad substrate scope, with 28 examples reported showing high functional-group compatibility. nih.govacs.org

Another rhodium-catalyzed approach uses vinyl selenone as an acetylene (B1199291) surrogate for the annulative coupling with benzamides to form 3,4-unsubstituted isoquinolines. organic-chemistry.org While this produces the fully unsaturated isoquinoline, it highlights the utility of rhodium in C-H activation and annulation cascades. The reaction proceeds under mild conditions, and the selenium byproduct can be recovered and recycled, adding a sustainability aspect to the process. organic-chemistry.org

Further diversifying the rhodium-catalyzed toolkit, researchers have developed the alkylation of aromatic amides (containing an 8-aminoquinoline directing group) with N-vinylphthalimide. nih.gov This reaction effectively introduces a 2-aminoethyl group at the ortho-position of the benzamide, which can then be cyclized to form the 3,4-dihydroisoquinolin-1-one core. nih.gov

Table 1: Rh(III)-Catalyzed Synthesis of this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |

| 1 | N-methoxy-3-methylbenzamide | 2-Methylidenetrimethylene carbonate | [RhCp*Cl2]2 | 81 | nih.gov |

Palladium-Catalyzed Enantioselective C-H Carbonylation

Palladium-catalyzed carbonylation reactions are a cornerstone of synthetic chemistry, enabling the direct incorporation of a carbonyl group into organic molecules. acs.orgnih.gov These reactions are extensively used to create esters, amides, and, through intramolecular trapping, lactones and lactams. acs.orgnih.gov The in-situ generation of a reactive acylpalladium species, which is then trapped by a tethered nucleophile, is a powerful strategy that can significantly enhance synthetic efficiency by avoiding the need for separate carboxylate synthesis and activation steps. acs.org

In the realm of lactam synthesis, palladium-catalyzed carbonylative reactions have been developed, particularly for accessing β-lactam structures. One such method involves a double C-H bond activation and carbonylative formal cycloaddition of alkylarenes and aldimines in the presence of carbon monoxide. um.es This diastereoselective approach, using a palladium catalyst and a Xantphos ligand, yields trans-β-lactams in moderate to high yields. um.es

While direct examples of palladium-catalyzed enantioselective C-H carbonylation to form this compound are not prominent in the provided literature, the principles are well-established for other lactam systems. The development of enantioselective variants of C-H functionalization using palladium catalysis has been a major focus, with chiral ligands being designed to control the stereochemical outcome. snnu.edu.cn For instance, BINOL-derived chiral ligands have been used in the palladium-catalyzed enantioselective arylation of C(sp3)-H bonds to construct chiral β-lactams. nsf.govsnnu.edu.cn The extension of such enantioselective carbonylative C-H activation strategies to the synthesis of dihydroisoquinolinones remains an area of interest.

Cobalt-Catalyzed Electrochemical Annulation

High-valent cobalt catalysts are increasingly recognized for their ability to mediate C-H activation and annulation reactions. These catalysts are often more affordable than their noble metal counterparts like rhodium and palladium. rsc.org

An efficient method for synthesizing enantioenriched dihydroisoquinolone derivatives involves the use of a commercially available cobalt(II) catalyst, such as Co(OAc)₂, with a chiral salicyl-oxazoline (Salox) ligand. acs.orgacs.org This system catalyzes the asymmetric C-H activation of benzamides and their subsequent annulation with alkenes. acs.org The reactions are notably rapid, often completing within 10 to 30 minutes under mild conditions, and provide excellent enantioselectivities. acs.orgacs.org Density functional theory (DFT) calculations have shed light on the mechanism, suggesting that a spin-state change during the olefin insertion step accelerates the subsequent C-N reductive elimination, which is the stereo-determining step. acs.org

While the aforementioned cobalt-catalyzed reactions typically use a chemical oxidant, there is a growing trend towards using electrochemistry to make these processes more sustainable. Cobalt-catalyzed electrochemical [4+2] annulation has been demonstrated for the synthesis of sultams (sulfur analogs of lactams) from sulfonamides and alkynes. rsc.org This approach uses anodic oxidation in an undivided cell to regenerate the active catalyst, avoiding the need for stoichiometric chemical oxidants and producing only hydrogen gas as a byproduct. rsc.org This electrochemical protocol has proven to be practical and scalable, suggesting a promising future direction for the synthesis of lactams like this compound as well.

Table 2: Cobalt-Catalyzed Enantioselective Annulation for Dihydroisoquinolones

| Catalyst System | Coupling Partner | Time | Yield | Enantioselectivity (ee) | Reference |

| Co(OAc)₂·4H₂O / (S)-Salox | Various Alkenes | 10-30 min | Good | Excellent | acs.org |

Recent Advances in Transition Metal Catalysis for Lactam Synthesis

The γ-lactam unit, present in this compound, is a structural motif found in numerous biologically active compounds, driving the development of new synthetic methods. rsc.org Transition metal-catalyzed reactions are highly valued in this field as they provide efficient and selective access to functionalized γ-lactams under mild conditions. rsc.orgresearchgate.net

Recent progress has been marked by a shift from traditional methods to more sophisticated catalytic approaches. rsc.org Key advancements include:

Palladium Catalysis : Sequential C(sp3)-H functionalization has been used for the stereoselective synthesis of α-amino-β-lactams. thieme-connect.com This involves an initial arylation of a methyl C(sp3)-H bond followed by an intramolecular amidation of a secondary C(sp3)-H bond, controlled by a directing group. thieme-connect.com

Rhodium Catalysis : Tandem reactions, such as the C-H-allylation/N-alkylation annulation, allow for the one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from simple benzamides under mild conditions. nih.gov

Cobalt Catalysis : The use of inexpensive, earth-abundant cobalt catalysts for the enantioselective C-H annulation of benzamides with alkenes provides rapid and highly selective access to chiral dihydroisoquinolones. acs.orgacs.org

These advanced catalytic systems demonstrate a clear trend towards greater efficiency, selectivity, and sustainability in the synthesis of lactam-containing heterocyclic compounds. rsc.orgrsc.org

Metal-Free and Photoredox-Catalyzed Approaches

In a move towards greener and more sustainable chemistry, metal-free and photoredox-catalyzed methods have gained significant traction. These strategies often utilize visible light as a traceless and inexpensive reagent to generate reactive intermediates under exceptionally mild conditions. bohrium.commdpi.com

Visible-Light Metal-Free Photocatalytic Syntheses

The synthesis of 3,4-dihydroisoquinolin-1-one derivatives can be achieved without transition metals by harnessing the power of visible light and organic photocatalysts. bohrium.comresearchgate.net A visible-light, metal-free photocatalytic method has been developed for synthesizing 3-position substituted 3,4-dihydroisoquinolin-1(2H)-ones in moderate to good yields. researchgate.net This approach uses an inexpensive and readily available organic dye, such as Eosin Y, as the photocatalyst under mild conditions. researchgate.net

The mechanism of these reactions often involves the generation of nitrogen-centered radicals. bohrium.com Density Functional Theory (DFT) calculations have been used to provide deeper insight into the proposed radical-involved mechanisms, helping to rationalize the experimental observations. bohrium.comresearchgate.net

In some cases, an external photocatalyst may not even be necessary. A facile and efficient visible-light-mediated strategy has been developed for the direct α-oxygenation of N-substituted tetrahydroisoquinolines to the corresponding dihydroisoquinolones. mdpi.com Mechanistic studies revealed that the reaction can be initiated by the substrates themselves acting as photosensitizers, representing a highly streamlined and green synthetic pathway. mdpi.com The use of organic dyes like Rose Bengal has also proven effective in promoting photocatalytic reactions for synthesizing other nitrogen-containing heterocycles, such as quinoxalines, highlighting the broad applicability of this metal-free approach. arkat-usa.org

Table 3: Metal-Free Synthesis of Dihydroisoquinolin-1(2H)-one Derivatives

| Method | Catalyst | Energy Source | Key Features | Reference |

| Photocatalytic Radical Cyclization | Eosin Y | Visible Light | Metal-free, mild conditions, generates nitrogen radicals | researchgate.net |

| Photoinduced Aerobic α-Oxygenation | None (Substrate as photosensitizer) | Visible Light | External photocatalyst-free, uses O₂ as oxidant | mdpi.com |

Oxidative Cyclization Methods (e.g., benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate)

Oxidative cyclization represents a key strategy for the synthesis of dihydroisoquinolin-1-ones from appropriate precursors. One notable method involves the benzylic oxidation of corresponding tetrahydroisoquinoline derivatives. Cerium (IV) ammonium nitrate (B79036) (CAN) is a powerful and versatile one-electron oxidant that can be employed for such transformations. nih.govnih.gov This reagent is effective in various oxidative coupling and cyclization reactions. brandeis.edursc.org

The general mechanism involves the oxidation of an electron-rich precursor by CAN to generate a radical cation. brandeis.edu This intermediate can then undergo intramolecular cyclization to form the desired bicyclic lactam structure. While specific examples detailing the direct CAN-mediated oxidation of a 7-methyl-1,2,3,4-tetrahydroisoquinoline (B1282589) to this compound are not prevalent in the provided literature, the principle is well-established for related structures. For instance, CAN has been used to oxidize unsaturated ketene (B1206846) dithioacetals to form bicyclic lactones and to modify electron-rich amino acid residues like tyrosine and tryptophan in proteins. nih.govbrandeis.edu The reaction conditions for such CAN-mediated oxidations are typically mild, proceeding in aqueous or organic solvents at or near room temperature. nih.govrsc.org

Table 1: Key Features of CAN-Mediated Oxidative Reactions

| Feature | Description | Source(s) |

|---|---|---|

| Oxidant | Cerium (IV) Ammonium Nitrate (CAN) | nih.gov, nih.gov |

| Mechanism | One-electron transfer to form a radical cation intermediate | brandeis.edu |

| Application | Oxidative coupling and cyclization | brandeis.edu, rsc.org |

| Conditions | Generally mild, aqueous or organic solvents | rsc.org, nih.gov |

Asymmetric Synthesis of Chiral 3,4-Dihydro-2H-isoquinolin-1-one Analogs

The development of asymmetric methods to synthesize chiral 3,4-dihydro-2H-isoquinolin-1-ones is of high importance, as the stereochemistry of a molecule often dictates its biological activity. nih.gov Enantiomers of a drug can have different therapeutic effects, with one being beneficial while the other might be inactive or even toxic. nih.gov Asymmetric synthesis aims to produce a single enantiomer from an achiral starting material. nih.gov

Several strategies have been successfully employed to achieve this:

Chiral Catalysts: The use of chiral metal complexes or organocatalysts can induce enantioselectivity in the ring-forming reaction. For example, a synergistic catalytic system using a Cu-Pybox complex and a chiral benzotetramisole catalyst has been used to produce a library of enantioenriched 3,4-dihydroquinolin-2-ones. thieme-connect.de

Chiral Auxiliaries: An achiral starting material can be temporarily attached to a chiral auxiliary. The auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the chiral product.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials.

Chiral Resolution: A racemic mixture can be separated into its individual enantiomers. This can be achieved, for instance, by forming diastereomeric salts with a chiral resolving agent, such as d-tartaric acid, which can then be separated by crystallization. nih.gov

These methods allow for the synthesis of 3-substituted dihydro-2H-isoquinolin-1-ones and related structures with high enantiopurity. rwth-aachen.de

Strategies for N-Alkylation and 3-Position Substitution in Dihydroisoquinolinones

Functionalization of the dihydroisoquinolinone scaffold, particularly at the nitrogen atom (N-alkylation) and the C3-position, is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

N-Alkylation: The nitrogen atom of the lactam can be alkylated using various methods. A general approach involves a three-step sequence of cross-coupling, cyclization, and subsequent N-alkylation. researchgate.net Another method utilizes a rhodium(III)-catalyzed tandem C-H allylation and N-alkylation annulation process to construct the dihydroisoquinolin-1(2H)-one core, which can incorporate N-substituents. nih.govacs.org For example, N-methoxy benzamides can be coupled with 2-methylidenetrimethylene carbonate to yield N-methoxy substituted dihydroisoquinolinones. acs.org

3-Position Substitution: Introducing substituents at the C3-position is a common strategy to modulate the biological activity of dihydroisoquinolinones. The Castagnoli–Cushman reaction is a powerful tool for this purpose, allowing for the synthesis of a wide array of 3,4-dihydroisoquinolin-1(2H)-one derivatives with substitution at the 3-position (and often at the 4-position as well). nih.govrsc.org This reaction typically involves the condensation of a homophthalic anhydride with an imine, which is formed in situ from an aldehyde and an amine. This method provides access to derivatives with various substituents, such as phenyl groups, at the 3-position. nih.gov

Table 2: Selected Synthesized 3-Substituted Dihydroisoquinolinone Derivatives

| Compound Name | Amine Used | Aldehyde Used | Source |

|---|---|---|---|

| 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Furfurylamine | Benzaldehyde | rsc.org |

| 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Phenethylamine | Benzaldehyde | rsc.org |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 4-Chloroaniline | Benzaldehyde | rsc.org |

Introduction of Specific Substituents (e.g., Bromination at Position 7)

The introduction of specific functional groups, such as halogens, onto the aromatic ring of the dihydroisoquinolinone scaffold is a key synthetic modification. Bromination, in particular, can serve as a handle for further cross-coupling reactions to introduce additional diversity.

The bromination of the 7-position of the dihydroisoquinolinone ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the ring determine the regioselectivity of the reaction. In the case of the dihydroisoquinolinone ring system, which is related to pyridine (B92270), electrophilic substitution is generally directed to the meta position relative to the nitrogen atom, which corresponds to positions 5 and 7. quora.comquora.com The amide carbonyl group is deactivating, while the alkyl portion fused to the benzene (B151609) ring is activating, influencing the final position of substitution.

For instance, 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a known compound where a bromine atom has been successfully introduced at the 7-position. smolecule.com The synthesis can start from a pre-brominated precursor or by direct bromination of the 2-methyl-3,4-dihydroisoquinolin-1(2H)-one core. The reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid, for example, leads to dibromination at the 6- and 8-positions while preserving the tetrahydroquinoline ring. researchgate.net This highlights that the reaction conditions and the nature of the substrate are critical for achieving the desired regioselectivity.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C10H11NO |

| 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | C10H10BrNO |

| Cerium (IV) ammonium nitrate | (NH4)2Ce(NO3)6 |

| 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C21H17NO4 |

| 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C24H21NO3 |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C22H16ClNO3 |

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C22H16BrNO3 |

| d-Tartaric acid | C4H6O6 |

| N-methoxy-3-methylbenzamide | C9H11NO2 |

| 2-methylidenetrimethylene carbonate | C5H6O3 |

| 2-phenyl-1,2,3,4-tetrahydroquinoline | C15H15N |

Chemical Reactivity and Transformations of 3,4 Dihydro 2h Isoquinolin 1 One Scaffolds

Oxidation Reactions Leading to Related Structures (e.g., quinones)

The 3,4-dihydro-2H-isoquinolin-1-one framework can undergo oxidation at several positions. Benzylic oxidation of the corresponding 1,2,3,4-tetrahydroisoquinolines is a common method to synthesize the dihydroisoquinolinone core itself, often employing reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN) with sodium bromate, or copper nanocatalysts with oxygen. rsc.orgacs.org

Further oxidation of the dihydroisoquinolinone scaffold, particularly those with activating groups on the benzene (B151609) ring, can lead to the formation of quinone-like structures. For instance, the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one using CAN has been shown to yield the corresponding 2-methylisoquinoline-1,5,8(2H)-trione. ufms.br This reaction proceeds through the oxidative demethylation of the methoxy (B1213986) groups to form the dione (B5365651) structure on the carbocyclic ring. ufms.br The efficiency of this transformation can be optimized by adjusting the catalyst ratio, reaction time, and temperature. ufms.br

Table 1: Oxidation of a Dihydroisoquinolinone Derivative

| Starting Material | Oxidizing Agent | Product | Reference |

|---|

Reduction of Carbonyl Functionality

The carbonyl group of the lactam in the 3,4-dihydro-2H-isoquinolin-1-one scaffold is a key site for reduction reactions, which can convert the lactam into a cyclic amine. wikipedia.org The choice of reducing agent determines the final product.

Catalytic hydrogenation is a common method for such reductions. For example, a 5-methyl-1(2H)-isoquinolinone can be hydrogenated using a Palladium on carbon (Pd/C) catalyst to produce 3,4-dihydro-5-methyl-1(2H)-isoquinolinone. researchgate.net While this example forms the dihydroisoquinolinone, similar catalytic hydrogenation methods or the use of stronger reducing agents can reduce the lactam carbonyl further. iust.ac.ir

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically required to fully reduce the amide functionality of the lactam to a methylene (B1212753) group (CH₂). This transformation converts the 3,4-dihydro-2H-isoquinolin-1-one scaffold into the corresponding 1,2,3,4-tetrahydroisoquinoline. Other methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are also classic methods for reducing carbonyls to methylene groups, with the Clemmensen reduction being particularly effective for aromatic ketones. masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinolinone Ring

The dual nature of the 3,4-dihydro-2H-isoquinolin-1-one ring system allows for both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) reactions occur preferentially on the electron-rich benzene ring. quimicaorganica.org In the case of 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one, the methyl group is an activating, ortho-para directing group. Combined with the directing effects of the fused lactam ring, electrophilic attack is anticipated at positions 5, 6, and 8. For the parent isoquinoline (B145761), nitration and bromination reactions favor substitution at the 5- and 8-positions. shahucollegelatur.org.in The reactivity of the isoquinolinium ion towards electrophiles is significantly greater than that of the pyridinium (B92312) or quinolinium ions. shahucollegelatur.org.in

Nucleophilic Substitution: Nucleophilic substitution reactions on the isoquinoline scaffold typically occur on the heterocyclic ring, with the C-1 position being the most susceptible. iust.ac.iryoutube.com In the 3,4-dihydro-2H-isoquinolin-1-one structure, the C-1 position is a carbonyl carbon, which is already electrophilic but not typically subject to substitution without prior activation. A more practical route for substitution at C-1 involves activating the carbonyl, for instance, by converting it into an imino phosphate, which can then be displaced by a nucleophile. This strategy has been used to introduce substituents at the C-1 position, effectively preparing C1-substituted isoquinolines from the isoquinolin-1(2H)-one precursor. organic-chemistry.org

Cyclization Reactions for the Formation of Complex Polycyclic Systems

The 3,4-dihydro-2H-isoquinolin-1-one scaffold and its imine counterpart (3,4-dihydroisoquinolines) are valuable building blocks in cycloaddition reactions to construct complex, multi-ring systems. researchgate.net These reactions often exhibit high stereoselectivity, providing access to novel and structurally diverse polycyclic frameworks. nih.gov

One prominent example is the use of 3,4-dihydroisoquinolines in [4+2] and [3+2] annulation reactions with Morita–Baylis–Hillman (MBH) adducts derived from ninhydrin. nih.gov By tuning the protecting group on the MBH adduct, the reaction can be switched to selectively produce either spiro[indene-2,2′- shahucollegelatur.org.inyoutube.comoxazino[2,3-a]isoquinoline] frameworks via a [4+2] cycloaddition or spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] systems through a [3+2] pathway. nih.gov

Additionally, rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes containing an amino acid framework has been developed to produce highly functionalized isoquinolone derivatives. nih.gov Tandem reactions of C,N-cyclic azomethine imines (derived from dihydroisoquinolines) with α,β-unsaturated ketones also lead to the formation of fused polycyclic systems like 5,6-dihydropyrazolo[5,1-a]isoquinolines. nih.gov

Regio- and Diastereoselective Functionalization of the Lactam Moiety

Achieving regio- and diastereoselective control during the functionalization of the lactam portion of the isoquinolinone is crucial for synthesizing specific stereoisomers of complex molecules. The Castagnoli–Cushman reaction (CCR) is a powerful method for this purpose. nih.govrsc.org This three-component reaction between a homophthalic anhydride (B1165640), an amine, and an aldehyde results in the diastereoselective formation of 3,4-disubstituted 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids, which are derivatives of the target scaffold. nih.govrsc.org The reaction demonstrates high diastereoselectivity, allowing for the controlled installation of various substituents at the C-3 and C-4 positions. nih.govrsc.org

Table 2: Examples of Diastereoselective Synthesis of Dihydroisoquinolin-1-one Derivatives via Castagnoli-Cushman Reaction

| C-2 Substituent (from Amine) | C-3 Substituent (from Aldehyde) | Product | Yield | Reference |

|---|---|---|---|---|

| Butyl | Phenyl | 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 52.4% | nih.gov |

| Benzyl (B1604629) | Phenyl | 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 72% | nih.gov |

| Cyclopropyl | Phenyl | 2-Cyclopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 79.5% | rsc.org |

| Phenyl | Phenyl | 1-Oxo-2,3-diphenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 67% | rsc.org |

| 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 66.4% | rsc.org |

Regioselective functionalization can also be achieved through transition metal-catalyzed C-H activation. mdpi.com Using the nitrogen atom of the lactam as a directing group, it is possible to selectively introduce functional groups at specific positions on the heterocyclic or carbocyclic rings. kthmcollege.ac.in

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituents on Biological Activity

The biological activity of isoquinoline (B145761) and its derivatives is highly dependent on the nature and position of various substituents on the core structure. SAR studies indicate that the addition of electron-donating, electron-withdrawing, and various heterocyclic functional groups to the main scaffold plays a crucial role in modulating the biological potential of the resulting compounds. researchgate.netnuph.edu.ua

Systematic modifications at different positions of the isoquinoline ring have been explored to develop potent and selective inhibitors for various targets. For instance, in the pursuit of protein kinase C (PKC) inhibitors for conditions like rheumatoid arthritis, a library of 5,000 isoquinoline derivatives was generated by synthesizing structures with chemical moieties at the 1-, 3-, 4-, 5-, 6-, 7-, or 8-positions. researchoutreach.org

Research into substituted isoquinolin-1-ones as anticancer agents has yielded specific insights. One study found that 3-Biphenyl-N-methylisoquinolin-1-one exhibited the most potent anticancer activity against five different human cancer cell lines, highlighting the importance of substitutions at the N-2 and C-3 positions. nih.gov Similarly, studies on tetrahydroisoquinoline derivatives, which share a related core structure, have shown that N-alkylaminoethyl substitutions can lead to compounds with α-adrenoceptor and calcium antagonistic effects. nih.gov The introduction of a chlorine substituent, for example, can increase the lipophilicity of a molecule, potentially leading to better partitioning into cell membranes or protein domains, thereby enhancing biological activity. researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule (its conformation) is critical for its interaction with a biological target. Conformational analysis helps in understanding how different spatial arrangements of atoms in a molecule can influence its activity.

For 3,4-dihydroisoquinolin-1(2H)-one derivatives, 3D-QSAR studies have been instrumental in elucidating structural requirements for activity. nih.gov For example, in the development of antioomycete agents against the phytopathogen Pythium recalcitrans, CoMFA and CoMSIA models revealed that the presence of a carboxyl group at the C4-position was a crucial requirement for potency. nih.govrsc.org This suggests that the conformation of the molecule must allow this carboxyl group to interact favorably with the target's binding site.

Furthermore, quantum chemical calculations on some substituted tetrahydroisoquinolines suggest that their mechanism of action might involve the formation of a charge-transfer complex with their biological target, the alpha 1-adrenoceptor. nih.gov The ability to adopt the correct conformation to form such a complex is directly tied to the compound's biological activity.

Fragment-Based Drug Discovery (FBDD) Approaches for Isoquinoline Derivatives

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. researchoutreach.orgresearchgate.net This approach uses small, low-molecular-weight molecules ("fragments") as starting points, which are then optimized and grown into more potent, drug-like molecules. researchgate.net The isoquinoline scaffold has proven to be an excellent template for FBDD. researchoutreach.org

A notable success in this area was the discovery of novel inhibitors for phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in cancer pathways. nih.gov Through NMR spectroscopy fragment screening, an isoquinolone fragment was identified as a ligand-efficient inhibitor of PDK1. nih.gov This initial fragment was then optimized through a "fragment growing" approach, where chemical vectors on the isoquinolone scaffold were explored via parallel synthesis to enhance potency. nih.gov

Another example is the discovery of Rho-associated protein kinase (ROCK-I) inhibitors. Fragment-based NMR screening identified a building block that served as a starting point. researchgate.netnih.gov In the absence of an X-ray co-crystal structure, a fragment growth strategy was employed to develop 6-substituted isoquinolin-1-amine derivatives with improved affinity and potency. nih.gov

An adaptation of FBDD, termed "merging by design," has also been applied to isoquinoline derivatives. researchoutreach.org This process involves:

Biochemical screening of fragments belonging to a common template structure (e.g., isoquinoline).

Analysis of the "hit" fragments that successfully bind to the target protein.

Merging these fragments to design a more potent compound.

This highlights the utility of the isoquinoline core in FBDD for generating novel kinase inhibitors. researchoutreach.org

Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological, pharmacokinetic, or toxicological profile. spirochem.commdpi.com This involves substituting one atom or group with another that has similar physical or chemical properties. drughunter.comresearchgate.net

This strategy is employed to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. drughunter.com Common bioisosteric replacements include:

Carboxylic Acid Bioisosteres: Replacing a carboxylic acid with groups like tetrazoles can sometimes optimize receptor interactions. drughunter.com

Amide Bioisosteres: Amide groups can be replaced with heterocyclic rings such as triazoles or oxadiazoles (B1248032) to increase metabolic stability. drughunter.com

Atom-for-Atom Replacement: In some cases, replacing a carbon atom with a sulfur or silicon atom can lead to new interactions that stabilize the ligand-target complex or improve properties like brain penetration. mdpi.comnih.gov For example, the replacement of a carbon atom with a sulfur atom in a related quinazoline (B50416) series resulted in altered affinity for the COX-1 enzyme. nih.gov

While specific examples for 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one are proprietary, these established principles are routinely applied to isoquinoline scaffolds during lead optimization to fine-tune their properties and generate new intellectual property. drughunter.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. youtube.com These in silico techniques are crucial for predicting the activity of new compounds and understanding the structural features necessary for function. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules. youtube.comnih.gov

A 3D-QSAR study was conducted on a series of 59 synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives to understand their antioomycete activity. nih.govrsc.org The resulting CoMFA and CoMSIA models were statistically robust and provided valuable insights. rsc.org The contour maps generated from these models highlighted the importance of the C4-carboxyl group and revealed other structural requirements for potent activity, offering crucial information for the future design of more effective agents. nih.govrsc.org

These modeling techniques are essential tools in modern drug design, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. researchgate.net

Lead Optimization Strategies in Drug Development

Lead optimization is the process of taking an initial "hit" or "lead" compound and refining its chemical structure to improve its drug-like properties. biobide.com The goal is to enhance characteristics such as potency, target selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com

The journey of the isoquinolone-based PDK1 inhibitor is a prime example of successful lead optimization. nih.gov The initial fragment hit had a half-maximal inhibitory concentration (IC₅₀) of 870 μM. Through systematic chemical modifications—a process known as a lead optimization cycle (Design, Synthesize, Test)—researchers were able to develop significantly more potent compounds. nih.govdanaher.com

| Compound | Modification Strategy | PDK1 IC₅₀ (μM) | Ligand Efficiency (LE) |

|---|---|---|---|

| Fragment Hit (5) | Initial fragment identified from screening | 870 | 0.39 |

| Intermediate (16) | Fragment growing via parallel synthesis | 41.4 | 0.33 |

| Optimized Lead (24) | Further lead optimization efforts | 1.8 | 0.42 |

This iterative process of chemical synthesis and biological testing, often guided by computational methods like 3D-QSAR, is fundamental to converting a promising lead compound into a potential drug candidate ready for preclinical development. danaher.comdrugdevelopment.fi

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic properties. Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

For a compound like 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Such a study, while not found for this specific molecule, would yield valuable data. For instance, analysis of related isoquinoline (B145761) derivatives has been used to determine optimized geometrical parameters (bond lengths and angles), molecular electrostatic potential (MEP) to identify reactive sites, and frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity. researchgate.net

A theoretical investigation would provide simulated spectroscopic data that could be compared with experimental findings to confirm the compound's structure. The table below illustrates the type of data that a DFT analysis would typically generate for spectroscopic properties, although specific values for this compound are not available in the literature.

Table 1: Representative Data from DFT-Based Spectroscopic Analysis (Hypothetical)

| Parameter | Predicted Value (Hypothetical) | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | ||

| H-5 | 7.8 | Data not available |

| H-6 | 7.2 | Data not available |

| H-8 | 7.1 | Data not available |

| ¹³C NMR (ppm) | ||

| C=O (C-1) | 165.0 | Data not available |

| C-7 | 138.0 | Data not available |

| CH₃ | 21.0 | Data not available |

| IR (cm⁻¹) | ||

| C=O Stretch | 1680 | Data not available |

In Silico Prediction of Molecular Targets and Binding Affinities

In silico target prediction involves using computational methods to identify potential biological targets, such as proteins and enzymes, with which a small molecule may interact. These methods leverage vast databases of known ligand-target interactions and employ algorithms based on machine learning, ligand similarity, or reverse docking to generate a ranked list of probable targets. This approach accelerates the drug discovery process by helping to elucidate a compound's mechanism of action and potential therapeutic applications or off-target effects.

For this compound, an in silico screening campaign would involve representing the molecule's structure using various molecular descriptors. These descriptors would then be compared against chemogenomic models or databases to predict binding affinities for a wide array of human proteins. While vendor information suggests the compound is used in research targeting neurological disorders and cancer, specific in silico predictions identifying primary molecular targets are not published. chemimpex.com Studies on the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown their potential as antitumor and antimicrobial agents, suggesting that this compound may interact with targets in these pathways. nih.gov

Table 2: Illustrative Output of an In Silico Target Prediction (Hypothetical)

| Predicted Target | Prediction Score | Target Class | Potential Indication |

|---|---|---|---|

| Monoamine Oxidase B | 0.85 | Enzyme | Neurological Disorders |

| PARP1 | 0.79 | Enzyme | Cancer |

| Sigma-1 Receptor | 0.75 | Receptor | Neurological Disorders |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. Docking studies are crucial for understanding the structural basis of ligand-target interactions, visualizing binding modes, and estimating the strength of the interaction, often expressed as a binding energy or docking score.

A molecular docking study of this compound would require a three-dimensional structure of a potential protein target. For example, based on the activities of related isoquinolines, one might select a target like the sigma-2 receptor or a topoisomerase. researchgate.net The compound would then be computationally placed into the protein's binding site, and its conformation and interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) would be analyzed.

Although no specific docking studies for this compound have been published, research on structurally similar compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has successfully used this method to understand binding patterns with the sigma-2 receptor. researchgate.net Such an analysis for the 7-methyl derivative would provide critical insights into its structure-activity relationship and guide the design of more potent analogs.

Table 3: Example of Molecular Docking Results (Hypothetical)

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Sigma-2 Receptor (e.g., 7M93) | -7.5 | Tyr103, Leu107 | Hydrogen Bond, Hydrophobic |

Emerging Research Directions and Future Perspectives

Development of Novel Therapeutic Agents Based on the 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one Scaffold

The this compound scaffold is a versatile building block for creating a wide array of bioactive molecules. chemimpex.com Its structural rigidity and capacity for substitution at multiple positions allow chemists to fine-tune the pharmacological properties of its derivatives to interact with specific biological targets. This has led to the exploration of these compounds in various therapeutic areas, including oncology and neuropharmacology. chemimpex.com

Research has successfully identified potent inhibitors for several key enzyme families by modifying the core 3,4-dihydro-2H-isoquinolin-1-one structure. These developments underscore the scaffold's potential in generating next-generation therapeutic agents.

Key Therapeutic Targets and Research Findings:

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: A novel class of PARP inhibitors was developed based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold. nih.gov Through iterative synthesis and testing, a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, was identified that showed promise for further preclinical development as an anticancer agent. nih.gov

Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: By cyclizing an acyclic amide-based EZH2 inhibitor, researchers created a lactam analogue containing the 3,4-dihydroisoquinolin-1(2H)-one core. acs.org This structural modification significantly improved potency and ligand efficiency. Further optimization to enhance lipophilic efficiency resulted in compound 31 ((R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one), which demonstrated robust tumor growth inhibition in vivo. acs.org

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Through a strategy of scaffold hopping, a series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives were synthesized and identified as novel EGFR inhibitors. nih.gov Compound 6c from this series displayed the most potent activity against the A431 cancer cell line and EGFR tyrosine kinase, highlighting the potential of this scaffold in targeting receptor tyrosine kinases involved in cancer. nih.gov

Antioomycete Agents: In the field of agrochemicals, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and tested for activity against plant pathogens. nih.gov One derivative, compound I23 , showed significantly higher potency against Pythium recalcitrans than the commercial agent hymexazol, suggesting a mode of action involving the disruption of biological membrane systems. nih.gov

Table 1: Therapeutic Applications of the 3,4-dihydro-2H-isoquinolin-1-one Scaffold

| Therapeutic Target | Derivative Class | Potential Application | Key Findings |

|---|---|---|---|

| PARP | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Cancer | Identification of a lead compound with favorable drug-like properties for preclinical development. nih.gov |

| EZH2 | Pyridone-Containing 3,4-dihydroisoquinolin-1(2H)-ones | Cancer | Optimization led to an orally bioavailable inhibitor with in vivo antitumor activity. acs.org |

| EGFR | 2-Aryl-8-hydroxy/methoxy-isoquinolin-1(2H)-ones | Cancer | A novel class of EGFR inhibitors was discovered through scaffold hopping. nih.gov |

Advanced Synthetic Methodologies for Diversified Analog Libraries

The creation of large and diverse libraries of chemical compounds is essential for screening and identifying new drug candidates. The this compound scaffold is amenable to a variety of modern synthetic techniques that facilitate the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.

Innovative synthetic methodologies are continuously being developed to construct and modify the 3,4-dihydroisoquinolin-1(2H)-one core with high efficiency and control. These methods include multicomponent reactions, metal-catalyzed cross-couplings, and novel cyclization strategies.

Prominent Synthetic Strategies:

Castagnoli-Cushman Reaction (CCR): This multicomponent reaction between a homophthalic anhydride (B1165640) and an imine is a highly effective method for producing substituted 3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acids. rsc.org The reaction is often highly diastereoselective and allows for the introduction of diversity at multiple positions by simply changing the starting materials. nih.govrsc.org

Curtius and Schmidt Rearrangements: These classical reactions provide routes to the dihydroisoquinolinone core from different starting materials. researchgate.net The Curtius rearrangement, involving the thermal cyclization of a styryl isocyanate, is particularly recommended for large-scale synthesis. researchgate.net

Metal-Catalyzed C-H Functionalization: Modern transition-metal-catalyzed reactions, such as those using palladium or rhodium, enable the direct functionalization of C-H bonds. researchgate.net This allows for the introduction of substituents onto the aromatic ring of the isoquinolinone core in a highly controlled and efficient manner, which is difficult to achieve with traditional methods. researchgate.net

Domino and Cascade Reactions: These protocols combine multiple reaction steps into a single operation, increasing efficiency and reducing waste. researchgate.net Domino reactions have been employed to synthesize complex pyrrolo[2,1-a]isoquinoline (B1256269) structures from 1-benzoyl-3,4-dihydroisoquinolines and electron-deficient alkenes. nih.gov

Table 2: Advanced Synthetic Methods for 3,4-dihydro-2H-isoquinolin-1-one Libraries

| Synthetic Method | Description | Advantage for Library Synthesis |

|---|---|---|

| Castagnoli-Cushman Reaction | A multicomponent reaction between a homophthalic anhydride and an imine. nih.govrsc.org | High efficiency and stereoselectivity; allows for rapid diversification by varying the inputs. rsc.org |

| Curtius Rearrangement | Involves the thermal cyclization of an in situ generated styryl isocyanate. researchgate.net | Well-suited for large-scale synthesis of the core scaffold. researchgate.net |

| Metal-Catalyzed C-H Functionalization | Uses transition metals like palladium to directly add functional groups to C-H bonds. researchgate.net | Enables late-stage functionalization and access to analogs with novel substitution patterns. researchgate.net |

Application of this compound as a Chemical Probe for Biological Pathway Elucidation

Beyond their direct therapeutic potential, highly potent and selective molecules derived from the this compound scaffold can serve as powerful chemical probes. A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to modulate its function and study the resulting effects on cellular pathways. nih.gov This approach is crucial for understanding the complex networks of interactions that underlie both normal physiology and disease states. nih.gov

The development of specific inhibitors for enzymes like EZH2 and PARP based on the dihydroisoquinolinone framework provides excellent examples of this application. nih.govacs.org By using a potent EZH2 inhibitor derived from this scaffold, researchers can selectively block the enzyme's methyltransferase activity. acs.org Observing the subsequent changes in gene expression and cellular behavior helps to elucidate the specific roles of EZH2 in gene silencing pathways and cancer progression. acs.orgnih.gov

To be effective, a chemical probe must possess several key characteristics:

High Potency: It should inhibit its target at low concentrations to minimize off-target effects.

Selectivity: It must show high selectivity for its intended target over other related proteins.

Known Mechanism of Action: Researchers must understand how the probe interacts with its target.

Cellular Activity: It must be able to enter cells and engage its target in a biological context.

The successful optimization of dihydroisoquinolinone derivatives into compounds with robust in vivo activity, such as the EZH2 inhibitor PF-06821497, demonstrates that this scaffold can produce molecules meeting these stringent criteria. acs.org As more potent and selective agents based on the this compound scaffold are developed, they will become invaluable tools for dissecting biological pathways, validating new drug targets, and ultimately advancing our understanding of human disease.

Q & A

Q. What are the common synthetic routes for 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzamides or reduction of pre-oxygenated isoquinoline precursors. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) has been used to reduce ketone intermediates under controlled temperatures (20–25°C) . Optimization of solvents (e.g., THF vs. diethyl ether) and stoichiometric ratios of reducing agents can improve yields. A one-way ANOVA is recommended to statistically validate yield differences across conditions .

Q. Table 1: Synthesis Optimization Parameters

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | 25 | 65–70 | |

| NaBH₄ | Ethanol | 30 | 50–55 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include methyl groups (δ 2.92–3.72 ppm) and aromatic protons (δ 6.81–7.12 ppm) in CDCl₃ .

- MS/MS : Lipid Search software (5 ppm mass tolerance) can identify fragment ions, though this requires adaptation for non-lipid compounds .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with hydrogen bonding (C–H···π interactions) provide structural validation .

Q. What preliminary biological activities have been reported for dihydroisoquinolinone derivatives?

- Methodological Answer : Derivatives exhibit neurotoxicity, antitumor, and antimicrobial activities. For example, 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one showed antimicrobial activity in disk diffusion assays (IC₅₀ values reported) . Initial screening should use Fisher’s least-significant difference test (p < 0.05) to compare bioactivity across substituents (e.g., methyl vs. methoxy groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for dihydroisoquinolinone derivatives?

- Methodological Answer : Discrepancies may arise from substituent positioning (e.g., 7-amino vs. 7-methoxy groups) or assay protocols. A meta-analysis using standardized protocols (e.g., fixed MIC thresholds) is recommended. Comparative studies should employ dose-response curves and control for cell line variability (e.g., HeLa vs. MCF-7) .

Q. What advanced statistical and computational methods optimize reaction design for dihydroisoquinolinone synthesis?

- Methodological Answer :

- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) to identify interactions. For example, a 2³ factorial design can model yield responses .

- AI-Driven Simulation : COMSOL Multiphysics integrates AI for real-time adjustment of flow rates in continuous synthesis, reducing byproduct formation .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

- Methodological Answer : Crystal packing (e.g., β = 100.227° in monoclinic systems) reveals intermolecular forces affecting solubility and binding. Hydrogen-bonding motifs (e.g., O–H···N) correlate with enhanced antimicrobial activity. Molecular dynamics (MD) simulations can predict how methyl group rotation (torsional angles −179.55° to 178.40°) influences receptor docking .

Q. What methodologies validate environmental sustainability in synthetic routes?

- Methodological Answer : Green metrics (E-factor, atom economy) should be calculated for each step. Continuous flow synthesis reduces solvent waste by 30–40% compared to batch methods . Lifecycle assessment (LCA) tools evaluate energy consumption in LiAlH₄-based reductions .

Data Contradiction Analysis

Q. Why do antimicrobial results vary for structurally similar dihydroisoquinolinones?

- Methodological Answer : Variations arise from substituent electronic effects (e.g., electron-withdrawing groups reduce membrane permeability). Redox-sensitive assays may conflate cytotoxicity with true antimicrobial activity. Validate using orthogonal assays (e.g., luminescence-based viability vs. colony counting) .

Methodological Tools Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.